DPP IV/hCA II-IN-1

Description

DPP IV/hCA II-IN-1 (CAS: 2836996-95-1) is a dual-target inhibitor with potent activity against dipeptidyl peptidase IV (DPP IV) and human carbonic anhydrase II (hCA II). Its molecular formula is C₁₇H₂₀N₂O₅S, and it has a molecular weight of 364.42 g/mol . The compound exhibits high selectivity, with an IC₅₀ of 36.1 nM for DPP IV and a Ki of 0.0361 µM for hCA II, outperforming its inhibition of other CA isoforms (e.g., Ki = 0.2615 µM for CA I and 3.034 µM for CA IV) . In cellular assays, it inhibits DPP IV by 60.65% at 100 nM and 71.86% at 5 µM, demonstrating dose-dependent efficacy . Pharmacokinetic studies reveal moderate stability in murine and rat microsomes, with solubility in DMSO, water, ethanol, and DMF, making it suitable for in vivo applications .

Properties

Molecular Formula |

C17H20N2O5S |

|---|---|

Molecular Weight |

364.4 g/mol |

IUPAC Name |

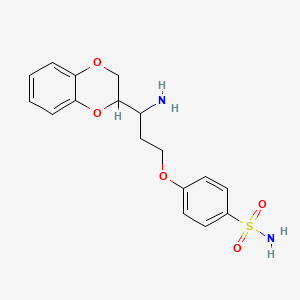

4-[3-amino-3-(2,3-dihydro-1,4-benzodioxin-3-yl)propoxy]benzenesulfonamide |

InChI |

InChI=1S/C17H20N2O5S/c18-14(17-11-23-15-3-1-2-4-16(15)24-17)9-10-22-12-5-7-13(8-6-12)25(19,20)21/h1-8,14,17H,9-11,18H2,(H2,19,20,21) |

InChI Key |

GHVPEVBTYVRTHA-UHFFFAOYSA-N |

Canonical SMILES |

C1C(OC2=CC=CC=C2O1)C(CCOC3=CC=C(C=C3)S(=O)(=O)N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DPP IV/hCA II-IN-1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are typically proprietary and may vary depending on the manufacturer. general synthetic strategies involve the use of high-performance liquid chromatography (HPLC) to isolate and purify the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated systems for precise control of reaction parameters and purification steps to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

DPP IV/hCA II-IN-1 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: Substitution reactions can be used to introduce different substituents into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups .

Scientific Research Applications

DPP IV/hCA II-IN-1 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study enzyme inhibition and reaction mechanisms.

Biology: Investigated for its effects on cellular processes and enzyme activity.

Medicine: Explored for potential therapeutic applications in treating diseases such as type 2 diabetes and obesity.

Industry: Utilized in the development of new drugs and therapeutic agents .

Mechanism of Action

DPP IV/hCA II-IN-1 exerts its effects by inhibiting the activity of dipeptidyl peptidase IV and carbonic anhydrase enzymes. Dipeptidyl peptidase IV is involved in the degradation of incretin hormones, which play a crucial role in glucose metabolism. By inhibiting dipeptidyl peptidase IV, this compound enhances the levels of incretin hormones, leading to improved glucose homeostasis. Carbonic anhydrase inhibition affects various physiological processes, including acid-base balance and fluid secretion .

Comparison with Similar Compounds

Table 1: Key Pharmacological and Structural Properties

Mechanistic Advantages and Limitations

- Potency vs. Selectivity: While Talabostat has lower IC₅₀ values for DPP IV, its non-selectivity increases off-target risks. This compound’s CA II selectivity (Ki = 0.0361 µM) minimizes interference with other CA isoforms, reducing side effects .

- Structural Uniqueness: Azaleatin, a natural flavonol, lacks CA inhibitory activity, limiting its utility in diseases requiring dual pathway modulation .

Pharmacokinetic and Solubility Profiles

Table 2: Physicochemical and Stability Data

- Stability : this compound’s moderate microsomal stability may require formulation optimization for prolonged half-life, whereas DBPR108 and Talabostat exhibit better metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.